4-Amino-6,8-difluoroquinoline-3-carboxylic acid
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Overview
Description
4-Amino-6,8-difluoroquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of amino and carboxylic acid functional groups, as well as fluorine atoms at specific positions on the quinoline ring.
Mechanism of Action
Target of Action
The primary target of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid is the ATPase domain of human Topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .
Mode of Action
The compound interacts with the ATPase domain of h TopoIIα, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .
Biochemical Pathways
The inhibition of h TopoIIα affects the DNA replication pathway . This disruption leads to DNA damage, triggering apoptosis, or programmed cell death . The downstream effects include the death of cancer cells, slowing tumor growth .
Pharmacokinetics
The compound’s molecular weight (22416) and structure suggest it may have good bioavailability .
Result of Action
The compound’s action results in significant anticancer activity . It induces DNA fragmentation in cancer cells, confirming apoptosis . This leads to a reduction in tumor size and potentially improved patient outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6,8-difluoroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 6,8-difluoroquinoline with an appropriate amine under controlled conditions to introduce the amino group. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6,8-difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the quinoline ring or the functional groups attached to it.
Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Amino-6,8-difluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Shares the aminoquinoline structure but lacks the fluorine atoms and carboxylic acid group.
6,8-Difluoroquinoline: Contains the fluorine atoms but lacks the amino and carboxylic acid groups.
Quinoline-3-carboxylic acid: Has the carboxylic acid group but lacks the amino and fluorine substitutions.
Uniqueness
4-Amino-6,8-difluoroquinoline-3-carboxylic acid is unique due to the combination of its functional groups and fluorine substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-amino-6,8-difluoroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-4-1-5-8(13)6(10(15)16)3-14-9(5)7(12)2-4/h1-3H,(H2,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCFPKQBCPJXMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)C(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673692 |
Source
|
Record name | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215995-19-9 |
Source
|
Record name | 4-Amino-6,8-difluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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